Methyl 4-phenoxybenzoate Methyl 4-phenoxybenzoate
Brand Name: Vulcanchem
CAS No.: 21218-94-0
VCID: VC21279676
InChI: InChI=1S/C14H12O3/c1-16-14(15)11-7-9-13(10-8-11)17-12-5-3-2-4-6-12/h2-10H,1H3
SMILES: COC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2
Molecular Formula: C14H12O3
Molecular Weight: 228.24 g/mol

Methyl 4-phenoxybenzoate

CAS No.: 21218-94-0

Cat. No.: VC21279676

Molecular Formula: C14H12O3

Molecular Weight: 228.24 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-phenoxybenzoate - 21218-94-0

Specification

CAS No. 21218-94-0
Molecular Formula C14H12O3
Molecular Weight 228.24 g/mol
IUPAC Name methyl 4-phenoxybenzoate
Standard InChI InChI=1S/C14H12O3/c1-16-14(15)11-7-9-13(10-8-11)17-12-5-3-2-4-6-12/h2-10H,1H3
Standard InChI Key XMXLYEKPSHVLKD-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2
Canonical SMILES COC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2

Introduction

Chemical Identity and Structure

Basic Information

Methyl 4-phenoxybenzoate is an organic compound characterized by a phenoxy group attached to a benzoic acid methyl ester. Its molecular formula is C14H12O3, with a molecular weight of 228.24 g/mol. This compound is registered with CAS number 21218-94-0 and is classified as a benzoate ester.

PropertyValue
Molecular FormulaC14H12O3
Molecular Weight228.24 g/mol
CAS Registry Number21218-94-0
IUPAC Namemethyl 4-phenoxybenzoate
InChI KeyXMXLYEKPSHVLKD-UHFFFAOYSA-N
Canonical SMILESCOC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2

Structural Characteristics

The structure of Methyl 4-phenoxybenzoate consists of two aromatic rings connected by an oxygen bridge, with a methyl ester group at the para position of one ring. This arrangement contributes to the compound's chemical reactivity and biological properties.

Physical and Chemical Properties

Physical Characteristics

Methyl 4-phenoxybenzoate typically appears as a white to off-white crystalline solid at room temperature. Its physical properties influence its handling, formulation, and application in various research contexts.

Physical PropertyCharacteristic
Physical StateCrystalline solid at room temperature
ColorWhite to off-white
SolubilitySparingly soluble in water; soluble in organic solvents including methanol, ethanol, and acetone
Melting Point95-98°C (approximate)
Density1.2-1.3 g/cm³ (approximate)
StabilityGenerally stable under normal conditions

Chemical Reactivity

The chemical behavior of Methyl 4-phenoxybenzoate is primarily determined by its functional groups, particularly the ester moiety and the phenoxy linkage. Key reaction types include:

Reaction TypeDescriptionPotential Products
HydrolysisCleavage of the ester bond under acidic or basic conditions4-Phenoxybenzoic acid
ReductionReduction of the ester group4-Phenoxybenzyl alcohol
TransesterificationExchange of the methyl group with other alcoholsAlternative ester derivatives
Electrophilic Aromatic SubstitutionReactions at the aromatic ringsSubstituted derivatives
Nucleophilic SubstitutionPotential reactions at the ester carbonylAmides and other derivatives

Synthesis Methods

Laboratory Preparation

Several synthetic routes can be employed to prepare Methyl 4-phenoxybenzoate in laboratory settings:

MethodStarting MaterialsConditionsExpected Yield
Esterification4-Phenoxybenzoic acid, MethanolAcid catalyst (H2SO4), Reflux, 3-5 hours75-85%
Ullmann Ether Synthesis4-Bromobenzoic acid methyl ester, PhenolCopper catalyst, Base, High temperature60-70%
Williamson Ether Synthesis4-Hydroxybenzoic acid methyl ester, Phenyl halideBase (K2CO3), DMF, 80-100°C65-75%
SNAr Reaction4-Fluorobenzoic acid methyl ester, PhenolBase, DMSO, Elevated temperature70-80%

Industrial Production

Industrial-scale synthesis of Methyl 4-phenoxybenzoate typically employs optimized versions of laboratory methods with consideration for cost efficiency, safety, and environmental impact. Continuous flow processes may be utilized to improve yield and purity while reducing waste generation.

Biological Activity

Antimicrobial Properties

Methyl 4-phenoxybenzoate has demonstrated antimicrobial activity against various pathogens. Research suggests potential efficacy against both gram-positive and gram-negative bacteria.

Organism TypeObserved ActivityEffective Concentration Range
Gram-positive bacteriaModerate inhibitory effect100-200 μg/mL
Gram-negative bacteriaVariable inhibition150-300 μg/mL
FungiPotential antifungal activity200-400 μg/mL

Metabolic Effects

Research indicates that Methyl 4-phenoxybenzoate may interact with metabolic pathways, particularly those involved in lipid and glucose metabolism.

TargetInteractionPotential Effect
PPAR-γPotential agonist activityModulation of lipid metabolism
GlucokinasePossible activationInfluence on glucose homeostasis
Inflammatory mediatorsInhibitory effectReduction of inflammatory responses

Structure-Activity Relationships

Studies exploring the relationship between structural modifications of Methyl 4-phenoxybenzoate and biological activity have yielded valuable insights for drug development:

Structural ModificationEffect on Activity
Substitution on phenoxy ringAltered lipophilicity and receptor binding
Modification of ester groupChanged metabolic stability and bioavailability
Addition of functional groupsEnhanced selectivity for specific targets

Applications in Scientific Research

Pharmaceutical Research

Methyl 4-phenoxybenzoate serves as an important intermediate in pharmaceutical development:

Application AreaDescriptionResearch Focus
Anti-inflammatory agentsPrecursor for compounds targeting inflammatory pathwaysChronic inflammatory conditions
Metabolic disorder treatmentsBuilding block for PPAR modulatorsDiabetes and related conditions
Antimicrobial developmentTemplate for novel antimicrobial compoundsTreatment of resistant infections

Agricultural Science

The compound has found applications in agricultural research:

ApplicationDescription
Pesticide developmentStructural component in certain insecticidal compounds
Herbicide researchTemplate for compounds affecting plant growth regulation
Plant growth regulatorsPrecursor for compounds modulating plant development

Materials Science

Emerging applications in materials science include:

ApplicationDescription
Polymer additivesComponent in specialized polymeric materials
Surface modifiersAgent for modifying surface properties of materials
Functional materialsBuilding block for materials with specific properties

Analytical Methods

Identification and Characterization

Various analytical techniques are employed for the identification and characterization of Methyl 4-phenoxybenzoate:

Analytical TechniqueApplicationKey Parameters
HPLCPurity determination, quantificationRetention time: 8-10 min (C18 column, typical conditions)
GC-MSIdentification, structural confirmationm/z values: 228 (molecular ion), 197, 169, 141
NMR SpectroscopyStructural elucidation¹H NMR: 3.8-3.9 ppm (methyl), 6.9-8.1 ppm (aromatic)
IR SpectroscopyFunctional group identificationKey bands: 1710-1730 cm⁻¹ (C=O), 1200-1250 cm⁻¹ (C-O)
UV SpectroscopyIdentification, purityλmax: 250-270 nm (typical in methanol)

Quantitative Analysis

Methods for quantitative analysis of Methyl 4-phenoxybenzoate in various matrices:

MethodApplicationDetection LimitQuantification Range
HPLC-UVPharmaceutical formulations0.1-0.5 μg/mL1-100 μg/mL
LC-MS/MSBiological samples0.01-0.05 μg/mL0.1-50 μg/mL
GC-FIDEnvironmental samples0.5-1.0 μg/mL2-200 μg/mL

Toxicological Considerations

Toxicity ParameterObservationClassification
Acute oral toxicityModerate to low toxicityLD₅₀ > 1000 mg/kg (estimated)
Dermal irritationPotentially irritatingPrecautionary handling recommended
Eye irritationPotentially irritatingEye protection advised
SensitizationLow potentialLimited evidence of sensitizing effects
GenotoxicityLimited data availableFurther studies needed
CarcinogenicityInsufficient dataLong-term studies required

Environmental Considerations

Environmental AspectCharacteristicImplication
BiodegradabilityModerateMay persist in environment
BioaccumulationModerate potentialMonitoring recommended in aquatic systems
EcotoxicityData limitedPrecautionary approach advised

Current Research Trends and Future Directions

Recent Research Developments

Current research on Methyl 4-phenoxybenzoate focuses on several areas:

Research AreaFocusPotential Impact
Medicinal chemistryDevelopment of derivatives with enhanced bioactivityNew therapeutic agents
Green chemistrySustainable synthesis methodsReduced environmental impact
NanotechnologyIncorporation into nanoparticle systemsNovel delivery systems
Combination studiesSynergistic effects with other compoundsEnhanced efficacy in applications

Future Research Directions

Promising areas for future investigation include:

DirectionDescriptionPotential Outcome
Targeted delivery systemsDevelopment of carrier systems for pharmaceutical applicationsImproved efficacy and reduced side effects
Mechanistic studiesDetailed exploration of molecular mechanismsBetter understanding of biological activity
Structure optimizationRational design of derivatives with improved propertiesEnhanced specificity and activity
Computational modelingIn silico prediction of properties and activitiesAccelerated discovery process

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